Methyl 2-methoxy-6-nitrobenzoate
Description
General Significance of Nitroaromatic Compounds in Chemical Transformations
Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are fundamental components in the landscape of organic synthesis. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, making these compounds valuable precursors for a wide array of chemical transformations. nih.govgoogle.com They are pivotal intermediates in the synthesis of a multitude of commercially important products, including pharmaceuticals, dyes, and explosives. nih.govgoogle.com The nitro group itself is a versatile functional handle that can be readily transformed into other functionalities, most notably amines, which are themselves crucial building blocks for countless biologically active molecules and materials. researchgate.netaiinmr.com
Overview of Benzoate (B1203000) Esters in Synthetic Chemistry
Benzoate esters, derivatives of benzoic acid, are another cornerstone of synthetic chemistry. nih.gov They are widely found in nature, contributing to the characteristic fragrances of many fruits and flowers. nih.gov In the laboratory and in industry, they serve a variety of roles. Many are used as solvents, while others are key components in the synthesis of more complex molecules. chemicalbook.com The ester functional group can be a protecting group for carboxylic acids, and it can also be hydrolyzed back to the carboxylic acid or converted into other functional groups like amides or alcohols. youtube.comorganic-chemistry.org The stability of the benzoate ester linkage, coupled with its predictable reactivity, makes it an invaluable part of the synthetic chemist's toolkit. chemsrc.com
Contextualizing Methyl 2-methoxy-6-nitrobenzoate within Nitroaromatic and Benzoate Ester Classes
This compound (C₉H₉NO₅) is a fascinating molecule that embodies the characteristics of both nitroaromatic compounds and benzoate esters. sigmaaldrich.com Its structure features a benzene (B151609) ring substituted with a methyl ester group (—COOCH₃), a nitro group (—NO₂), and a methoxy (B1213986) group (—OCH₃). The relative positions of these substituents—the methoxy and nitro groups being ortho to the ester—create a unique electronic and steric environment that dictates its reactivity. The electron-withdrawing nitro group and the electron-donating methoxy group, along with the ester, influence the aromatic ring's susceptibility to further substitution and the reactivity of the ester itself.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉NO₅ | 211.17 | Not available | Not available |
| Methyl 2-nitrobenzoate (B253500) | C₈H₇NO₄ | 181.15 | -13 | 104-106 @ 0.1 mmHg |
| Methyl m-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 | Not available |
| Methyl 2-methoxybenzoate (B1232891) | C₉H₁₀O₃ | 166.17 | 48-49 | 254-255 |
Data compiled from various sources. nih.govchemicalbook.comchemsrc.comsigmaaldrich.comorgsyn.org
Historical Perspectives on the Synthesis and Reactivity of Related Structures
The synthesis of nitroaromatic compounds has a long history, with the nitration of aromatic rings being one of the earliest and most studied electrophilic aromatic substitution reactions. orgsyn.org The nitration of methyl benzoate, for instance, has been a classic laboratory experiment for decades, typically yielding the meta-substituted product due to the deactivating and meta-directing nature of the methyl ester group. aiinmr.comorgsyn.org The synthesis of ortho-substituted nitrobenzoates has historically been more challenging, often requiring specific starting materials or multi-step synthetic routes. google.com Early methods for the synthesis of benzoate esters often relied on Fischer esterification, a reversible reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.net
Current Research Trends in Substituted Benzoate Chemistry
Modern synthetic chemistry has seen significant advancements in the preparation of substituted benzoate esters. Research is increasingly focused on developing more efficient, selective, and environmentally benign catalytic methods. cibtech.orgnih.gov This includes the use of novel catalysts for esterification and the development of methods for the direct and selective functionalization of the aromatic ring. cibtech.orgnih.gov There is also a growing interest in understanding and exploiting the electronic and steric effects of substituents to control the reactivity and properties of these molecules for applications in materials science and medicinal chemistry. researchgate.netmdpi.com The synthesis of polysubstituted aromatic compounds, where precise control over the placement of multiple functional groups is required, remains an active area of research. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPBKXTVWMPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506017 | |
| Record name | Methyl 2-methoxy-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77901-52-1 | |
| Record name | Methyl 2-methoxy-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Methoxy 6 Nitrobenzoate
Classical Synthetic Routes and Adaptations
The two principal pathways for synthesizing Methyl 2-methoxy-6-nitrobenzoate are the esterification of 2-methoxy-6-nitrobenzoic acid and the nitration of a suitable methoxybenzoate precursor. Each route offers unique advantages and challenges related to reaction control, yield, and purification.
This direct approach involves the conversion of the carboxylic acid group of 2-methoxy-6-nitrobenzoic acid into a methyl ester. The Fischer-Speier esterification is the most common method employed for this transformation. organic-chemistry.orgmasterorganicchemistry.com It is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.org
The esterification is typically performed by reacting 2-methoxy-6-nitrobenzoic acid with an excess of methanol (B129727), which serves as both a reactant and the solvent. masterorganicchemistry.com The reaction is generally heated under reflux to increase the reaction rate.
Key parameters for optimization include temperature, reaction time, and the molar ratio of reactants. researchgate.net A significant challenge in Fischer esterification is the production of water, which can hydrolyze the ester product, shifting the equilibrium back to the reactants. masterorganicchemistry.com To overcome this, strategies are employed to remove water as it forms, such as azeotropic distillation using an entraining agent like toluene (B28343) or the use of dehydrating agents. google.com Microwave-assisted heating has also been explored to accelerate the reaction, though in sealed vessels, the buildup of water can be problematic.
Table 1: Optimized Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Alcohol | Large excess of Methanol | Acts as reactant and solvent, drives equilibrium forward. masterorganicchemistry.com |
| Temperature | Reflux (typically 65-70°C for Methanol) | Increases reaction rate. |
| Water Removal | Azeotropic distillation with Toluene | Removes water to shift equilibrium towards products. google.com |
| Catalyst Conc. | Catalytic amounts | Sufficient to protonate the carbonyl group effectively. masterorganicchemistry.com |
The choice of acid catalyst is crucial for the efficiency of the esterification. While traditional methods rely on strong mineral acids, research has expanded to include a variety of catalyst systems to improve yields and simplify purification.
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification. masterorganicchemistry.comkhanacademy.org p-Toluenesulfonic acid (TsOH) is another effective alternative. masterorganicchemistry.comgoogle.com These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. organic-chemistry.orgmasterorganicchemistry.com
Lewis Acids: Salts such as hafnium(IV) and zirconium(IV) have been shown to effectively catalyze direct ester condensation reactions. organic-chemistry.org Iron(III) chloride (FeCl₃·6H₂O) is another versatile Lewis acid catalyst for esterification. organic-chemistry.org
Solid-Phase Catalysts: To facilitate catalyst removal and product purification, heterogeneous solid acid catalysts have been developed. These include strong acid ion-exchange resins, like Dowex 50W, which function as an insoluble form of sulfonic acid. researchgate.net Graphene oxide has also been reported as an efficient and reusable acid catalyst for esterification. organic-chemistry.org
Table 2: Comparison of Catalyst Systems for Esterification
| Catalyst Type | Example(s) | Advantages | Disadvantages |
| Mineral Acids | H₂SO₄, HCl | Low cost, high reactivity. masterorganicchemistry.comkhanacademy.org | Difficult to remove, can cause side reactions. |
| Organic Acids | p-Toluenesulfonic acid (TsOH) | Effective, less corrosive than H₂SO₄. google.com | Higher cost than mineral acids. |
| Lewis Acids | Hafnium(IV), Zirconium(IV) salts | High catalytic activity. organic-chemistry.org | Cost and sensitivity to moisture. |
| Solid Acids | Dowex 50W, Graphene Oxide | Easily separated from the reaction mixture, reusable. organic-chemistry.orgresearchgate.net | May have lower activity than homogeneous catalysts. |
An alternative and often preferred route involves the nitration of a precursor that already contains the methyl ester and methoxy (B1213986) groups, namely Methyl 2-methoxybenzoate (B1232891). orgsyn.org This method can offer advantages in terms of starting material availability and regiochemical control. orgsyn.org The reaction is a classic example of electrophilic aromatic substitution. rsc.orgscribd.com
Controlling the position of nitration (regioselectivity) is the most critical aspect of this synthetic route. The aromatic ring of Methyl 2-methoxybenzoate has two directing groups: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl ester group (-COOCH₃).
The -OCH₃ group is an activating, ortho, para-director.
The -COOCH₃ group is a deactivating, meta-director. rsc.orgchegg.com
The desired product, this compound, requires the introduction of the nitro group at the C-6 position. This position is ortho to the powerfully directing methoxy group and meta to the ester group. The directing effects of the two substituents are therefore cooperative in guiding the electrophile to this position. However, other isomers, particularly substitution at the C-4 position (para to the methoxy group), can also form.
Precise control of reaction conditions is essential to maximize the yield of the desired 6-nitro isomer and minimize the formation of byproducts. The most critical parameter is temperature, which must be kept low (typically between 0°C and 10°C) to enhance selectivity and prevent over-nitration or oxidative side reactions. orgsyn.org
The choice of nitrating agent plays a significant role in the outcome of the reaction, influencing yield, selectivity, and operational safety. collegedunia.com
Mixed Acid (HNO₃/H₂SO₄): This is the most widely used and industrially important nitrating agent. rushim.rusci-hub.se Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. aiinmr.com This system is effective for nitrating deactivated rings like that of methyl benzoate (B1203000). For the synthesis of this compound, this agent is typically used at low temperatures (0–10°C) to control regioselectivity.
Nitric Acid in Acetic Anhydride (B1165640): A mixture of nitric acid and acetic anhydride generates acetyl nitrate (B79036) (CH₃COONO₂), a less aggressive nitrating agent than the nitronium ion from mixed acid. This can lead to milder reaction conditions and sometimes improved selectivity. google.com Using acetic anhydride instead of sulfuric acid can also result in a cleaner reaction with less acidic waste. google.com
Other Nitrating Agents: A range of other reagents can be used for aromatic nitration. These include fuming nitric acid, dinitrogen pentoxide (N₂O₅), and nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄). orgsyn.orgcollegedunia.comresearchgate.net More recently, reagents like N-nitrosaccharin have been developed as bench-stable, controllable sources of the nitronium ion, allowing for mild nitration of a broad range of aromatic and heteroaromatic compounds. nih.gov The evaluation of these agents depends on factors like substrate reactivity, desired selectivity, cost, and safety considerations.
Table 3: Common Nitrating Agents and Their Characteristics
| Nitrating Agent | Composition | Characteristics | Application Notes |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Strong, generates NO₂⁺ electrophile. | Standard for many aromatic compounds; requires low temperature for selectivity. rsc.org |
| Acetyl Nitrate | HNO₃ + Acetic Anhydride | Milder than mixed acid. google.com | Can improve selectivity and reduce waste. google.com |
| Nitronium Salts | NO₂BF₄ | Pre-formed source of NO₂⁺. researchgate.net | Highly reactive, useful for less reactive substrates. |
| N-Nitrosaccharin | N-Nitrosaccharin | Bench-stable, controllable NO₂⁺ source. nih.gov | Allows for mild conditions and high functional group tolerance. nih.gov |
Alkylation Strategies for Methoxy Group Introduction
A crucial step in many synthetic pathways to this compound is the formation of the methoxy group via alkylation of a hydroxyl precursor. This is typically achieved by reacting a methyl 2-hydroxy-6-nitrobenzoate intermediate with a methylating agent.
A common and effective methylating agent for this transformation is dimethyl sulfate (B86663) (DMS). The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the dimethyl sulfate.
In a process analogous to the methylation of similar phenolic esters, methyl 2-hydroxy-6-methylbenzoate is treated with dimethyl sulfate and a sodium hydroxide (B78521) solution. google.com The reaction temperature is carefully controlled, typically kept below 40°C, to ensure selectivity and prevent unwanted side reactions. google.com After the addition of the reagents, the mixture is stirred for a period to allow the reaction to proceed to completion.
Table 1: Alkylation of a Phenolic Precursor with Dimethyl Sulfate google.com
| Reactant | Reagent | Base | Temperature | Reaction Time | Product |
| Methyl 2-hydroxy-6-methylbenzoate | Dimethyl sulfate | Sodium hydroxide | 35-40°C | 1 hour | Methyl 2-methoxy-6-methylbenzoate |
This alkylation strategy is a robust and scalable method for the introduction of the methoxy group in the synthesis of ortho-substituted methoxybenzoates.
Multi-step Convergent Syntheses
Multi-step syntheses offer a versatile approach to constructing this compound, allowing for the sequential and controlled introduction of the required functional groups. These routes often begin with more readily available starting materials.
A potential, though not extensively documented, synthetic route to this compound begins with 2,6-dinitrobenzoic acid. This pathway would necessitate a selective mono-reduction of one of the two nitro groups. The selective reduction of one nitro group in a polynitroaromatic compound can be challenging but may be achieved using specific reducing agents under controlled conditions, such as with sodium polysulfides (the Zinin reduction) or through catalytic hydrogenation with careful control of stoichiometry and reaction parameters. stackexchange.com
Following the selective reduction to yield 2-amino-6-nitrobenzoic acid, the amino group can be transformed into a hydroxyl group via a diazotization reaction, followed by hydrolysis. The resulting 2-hydroxy-6-nitrobenzoic acid can then be esterified to its methyl ester and subsequently methylated as described in the alkylation strategies.
A more common and well-established multi-step synthesis involves a series of functional group transformations starting from a simpler precursor. One such pathway begins with the oxidation of 3-nitro-o-xylene. In this process, 3-nitro-o-xylene is oxidized in the presence of dilute nitric acid and oxygen under pressure to co-produce 2-methyl-6-nitrobenzoic acid. patsnap.com
The resulting 2-methyl-6-nitrobenzoic acid can then be subjected to a series of transformations to introduce the methoxy and methyl ester functionalities. A plausible sequence involves the reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to yield a hydroxyl group. This intermediate, methyl 2-hydroxy-6-methylbenzoate, can then be methylated as previously described.
Advanced Synthetic Approaches
Modern synthetic chemistry offers advanced methodologies that can streamline the synthesis of complex molecules like this compound, often with improved efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods could potentially be applied to the synthesis of this compound.
While specific literature detailing the palladium-catalyzed synthesis of this compound is limited, analogous reactions suggest its feasibility. A hypothetical approach would involve a palladium-catalyzed methoxylation of a suitable halo-aromatic precursor, such as methyl 2-chloro-6-nitrobenzoate or methyl 2-bromo-6-nitrobenzoate.
In such a reaction, the aryl halide would be coupled with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of such transformations, with various phosphine-based ligands being commonly employed to facilitate the catalytic cycle. These reactions often require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.
Copper-Mediated Transformations
The introduction of a methoxy group onto an aromatic ring can be effectively achieved through copper-mediated cross-coupling reactions, most notably the Ullmann condensation. Current time information in Vanderburgh County, US. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, a plausible precursor would be a methyl 2-halo-6-nitrobenzoate, such as Methyl 2-chloro-6-nitrobenzoate.
The general transformation can be represented as follows:
Figure 1. Plausible Ullmann condensation for the synthesis of this compound.
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The choice of copper source, ligand, and base is crucial for the reaction's efficiency. While traditional Ullmann reactions often required stoichiometric amounts of copper powder at high temperatures, modern protocols utilize catalytic amounts of copper(I) salts, such as CuI, in combination with ligands that enhance the catalyst's solubility and reactivity.
Below is a table summarizing typical conditions for copper-catalyzed methoxylation of related nitroaromatic compounds, which could be adapted for the synthesis of this compound.
| Aryl Halide | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Methyl 2-chloro-5-nitrobenzoate | CuI (10 mol%) | 1,10-Phenanthroline | Cs2CO3 | DMF | 120 | 85 |
| Methyl 2-bromo-5-nitrobenzoate | Cu2O (5 mol%) | N,N-Dimethylglycine | K2CO3 | DMSO | 100 | 90 |
| 1-Chloro-2-nitrobenzene | CuCl (20 mol%) | Pyridine | NaOMe | Methanol | 80 | 78 |
Photochemical and Electrochemical Synthesis Pathways
Modern synthetic chemistry is increasingly exploring photochemical and electrochemical methods as alternatives to traditional thermal reactions, often providing unique reactivity and milder reaction conditions.
Photochemical Synthesis: Photochemical reactions utilize light to promote chemical transformations. For the synthesis of this compound, a potential photochemical approach could involve the nitration of a suitable precursor, such as methyl 2-methoxybenzoate, or a nucleophilic aromatic substitution on a related nitro compound. For instance, photochemical nucleophilic aromatic substitution (SNAr) on nitroaromatics has been demonstrated, where a leaving group is replaced by a nucleophile under UV irradiation. rsc.org
Electrochemical Synthesis: Electrochemical methods employ an electric current to drive chemical reactions. The electrochemical nitration of aromatic compounds has been investigated as a greener alternative to the use of mixed acids. d-nb.info This can be achieved by the anodic oxidation of a nitrogen-containing species, such as nitrite (B80452) ions, to generate a nitrating agent in situ. The aromatic substrate is then nitrated by this electrochemically generated species. A potential electrochemical synthesis of this compound could involve the electrolysis of methyl 2-methoxybenzoate in the presence of a suitable nitrogen source.
A summary of conditions for related electrochemical nitrations is presented in the table below.
| Method | Substrate | Reagents/Electrolyte | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Photochemical | 4-Nitroanisole | NaOH, UV light | Aqueous solution | 4-Nitrophenol/4-Methoxyphenol | Varies with temp. |
| Electrochemical | Anisole | NBu4NO2, HFIP, MeCN | Graphite electrodes | Nitroanisole isomers | up to 88 |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control, particularly for highly exothermic reactions like nitration. ewadirect.com The nitration of aromatic compounds is a well-established application of flow chemistry.
A plausible flow chemistry setup for the synthesis of this compound would involve the continuous pumping of a solution of methyl 2-methoxybenzoate in a suitable solvent and a nitrating agent (e.g., a mixture of nitric and sulfuric acid) into a microreactor or a tube reactor. The small dimensions of the reactor allow for efficient heat dissipation, enabling better temperature control and reducing the risk of runaway reactions. The residence time in the reactor can be precisely controlled to optimize the yield and selectivity of the desired product.
The table below outlines typical parameters for the continuous flow nitration of related aromatic compounds.
| Substrate | Nitrating Agent | Reactor Type | Temperature (°C) | Residence Time | Yield (%) |
|---|---|---|---|---|---|
| Toluene | HNO3/H2SO4 | Microreactor | 25-40 | 2-10 min | >95 |
| Chlorobenzene | HNO3/Ac2O | Tube Reactor | 10-25 | 5-15 min | ~90 |
| o-Xylene | HNO3/H2SO4 | Microreactor | 30-50 | 3-8 min | >98 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.
Solvent-Free and Reduced Solvent Reactions
One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste generated in a chemical process. While many of the discussed syntheses utilize solvents, research into solvent-free or reduced-solvent conditions is an active area. For instance, solid-state reactions or reactions using a minimal amount of a high-boiling, recyclable solvent are being explored for various transformations. For the synthesis of this compound, a solvent-free nitration of methyl 2-methoxybenzoate could potentially be achieved using a solid-supported nitrating agent.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product. chembam.com A higher atom economy indicates a more efficient and less wasteful process.
To illustrate this, let's consider a plausible two-step synthesis of this compound starting from 2-chloro-6-nitrobenzoic acid:
Esterification: 2-chloro-6-nitrobenzoic acid reacts with methanol to form methyl 2-chloro-6-nitrobenzoate.
Methoxylation (Ullmann-type reaction): Methyl 2-chloro-6-nitrobenzoate reacts with sodium methoxide in the presence of a copper catalyst to yield this compound.
The atom economy for this hypothetical pathway can be calculated. In addition to atom economy, other metrics like Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) provide a more comprehensive assessment of the greenness of a process by considering the actual masses of all materials used, including solvents and reagents, and the waste produced. chembam.com
The table below provides a hypothetical analysis for the synthesis of a related nitroaromatic ester.
| Metric | Formula | Ideal Value | Hypothetical Value for a Related Synthesis |
|---|---|---|---|
| Atom Economy (%) | (MW of product / Σ MW of reactants) x 100 | 100 | ~75% |
| Reaction Mass Efficiency (%) | (Mass of product / Σ Mass of reactants) x 100 | 100 | ~60% |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | 5-15 |
Utilization of Renewable Resources and Biocatalysis (if applicable)
The use of renewable feedstocks and biocatalysis are emerging frontiers in green chemistry. While the direct synthesis of this compound from renewable resources has not been extensively reported, the starting materials could potentially be derived from bio-based sources in the future.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. digitellinc.comnih.govnih.govacs.orgresearchgate.net The enzymatic nitration of aromatic compounds is a developing field. For example, peroxidases have been shown to catalyze the nitration of phenols in the presence of hydrogen peroxide and a nitrite source. While the direct biocatalytic synthesis of this compound is not yet established, future research may lead to the development of engineered enzymes capable of performing this transformation.
Reactivity and Reaction Mechanisms of Methyl 2 Methoxy 6 Nitrobenzoate
Nucleophilic Aromatic Substitution (SₙAr) Pathways
Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for highly electron-deficient aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and thus activating the ring towards nucleophilic attack. numberanalytics.com
Displacement of the Nitro Group
In Methyl 2-methoxy-6-nitrobenzoate, the aromatic ring is activated for nucleophilic attack by the potent electron-withdrawing nitro group. While halogens are more common leaving groups in SₙAr reactions, the nitro group can also be displaced by strong nucleophiles. Studies on related nitroaromatic compounds have shown that the displacement of a nitro group is a feasible process. For instance, in reactions of dinitro- and trinitro-aromatics with nucleophiles, the nitro group can serve as the leaving group. nih.gov
The reaction with a nucleophile (Nu⁻) would involve the attack at the carbon bearing the nitro group (C-6) to form a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-ester and the other nitro group (if present), which provides significant stabilization. Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring, yielding the substitution product. While direct displacement of a nitro group is less common than that of a halide, it can be facilitated under specific conditions, such as with potent nucleophiles or under thermal stress. rsc.org
Influence of the Methoxy (B1213986) Substituent on SₙAr
The methoxy group at the C-2 position, ortho to the nitro leaving group, exerts a complex influence on SₙAr reactions. Methoxy groups are generally considered electron-donating via resonance but electron-withdrawing via induction. vaia.com In the context of SₙAr, the effect can be multifaceted:
Inductive Effect : The electronegative oxygen atom withdraws electron density through the sigma bond network, which can slightly enhance the electrophilicity of the ring carbons, favoring nucleophilic attack.
Resonance Effect : The lone pairs on the oxygen atom can donate electron density to the ring. This effect typically deactivates the ring toward nucleophiles. However, the ortho-positioning of the methoxy group relative to the site of attack (C-6) allows it to participate in the stabilization of the Meisenheimer complex through resonance, although this is less direct compared to para-substituents.
The net effect is a balance between these opposing influences. In many cases of SₙAr, the presence of an ortho-methoxy group can lead to steric hindrance, potentially slowing the rate of nucleophilic attack at the adjacent carbon. researchgate.net However, its electronic contribution to the stability of the transition state is a critical factor.
Kinetic and Thermodynamic Studies of SₙAr Reactions
The rate of reaction is highly dependent on several factors:
Nucleophile Strength : Stronger nucleophiles lead to faster reaction rates.
Solvent : Polar aprotic solvents are known to accelerate SₙAr reactions significantly compared to protic solvents because they solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus increasing its nucleophilicity. acs.org
Leaving Group Ability : The rate is influenced by the stability of the leaving group.
For reactions involving aniline (B41778) as a nucleophile with various phenyl 2,4,6-trinitrophenyl ethers, studies have shown that the decomposition of the Meisenheimer complex can be the rate-limiting step, and ring activation by electron-withdrawing groups increases the reaction rate. researchgate.net A hypothetical kinetic study of this compound with a series of amines would likely show a positive correlation between the basicity of the amine and the reaction rate, consistent with a rate-limiting attack of the nucleophile.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Various Nucleophiles This table is illustrative and based on general principles of SₙAr reactions.
| Nucleophile | Solvent | Relative Rate Constant (k_rel) | Postulated Rate-Determining Step |
|---|---|---|---|
| Piperidine | Acetonitrile | High | Formation of Meisenheimer Complex |
| Aniline | Acetonitrile | Moderate | Formation or Decomposition of Meisenheimer Complex |
| Sodium Methoxide (B1231860) | Methanol (B129727) | High | Formation of Meisenheimer Complex |
| Sodium Azide | DMF | Moderate-High | Formation of Meisenheimer Complex |
Electrophilic Aromatic Substitution Reactions
In contrast to SₙAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. nih.gov
Regioselectivity Directed by Existing Substituents
The benzene ring of this compound has three substituents, each with a distinct directing influence:
Methoxy Group (-OCH₃) at C-2 : This is a strongly activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.orgdoubtnut.com
Methyl Ester Group (-COOCH₃) at C-1 : This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org
Nitro Group (-NO₂) at C-6 : This is a strongly deactivating group and a meta-director, withdrawing electron density by induction and resonance. libretexts.org
When multiple substituents are present, the most powerful activating group typically governs the position of further substitution. masterorganicchemistry.com In this molecule, the methoxy group is the only activating group and will therefore direct incoming electrophiles. It directs to the positions ortho (C-3) and para (C-4) to itself.
Position C-4 : This position is para to the strongly activating methoxy group and meta to both the deactivating ester and nitro groups. This confluence of directing effects makes C-4 the most electronically favorable site for electrophilic attack.
Position C-3 : This position is ortho to the methoxy group but is situated between two bulky substituents (the ester and the methoxy group itself), making it sterically hindered.
Position C-5 : This position is meta to the methoxy group and ortho to the nitro group, making it highly deactivated.
Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C-4 position.
Nitration, Halogenation, and Sulfonation Studies
While specific experimental studies on the electrophilic substitution of this compound are scarce, the outcomes can be predicted based on established principles and reactions of analogous compounds. researchgate.net
Nitration : The introduction of a second nitro group would require forcing conditions due to the already deactivated nature of the ring. The reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com The substitution would overwhelmingly favor the C-4 position to yield Methyl 2-methoxy-4,6-dinitrobenzoate.
Halogenation : Halogenation (e.g., bromination or chlorination) is typically achieved using a halogen (Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.orgkyoto-u.ac.jp The electrophile (Br⁺ or Cl⁺) would attack the C-4 position, yielding Methyl 4-bromo-2-methoxy-6-nitrobenzoate or Methyl 4-chloro-2-methoxy-6-nitrobenzoate, respectively.
Sulfonation : Sulfonation involves the use of fuming sulfuric acid (H₂SO₄/SO₃) to generate SO₃ as the electrophile. masterorganicchemistry.comnih.gov This reaction is generally reversible. libretexts.org The sulfonic acid group (-SO₃H) would be introduced at the C-4 position, resulting in Methyl 4-(sulfo)-2-methoxy-6-nitrobenzoate.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 2-methoxy-4,6-dinitrobenzoate | C-4 |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-2-methoxy-6-nitrobenzoate | C-4 |
| Chlorination | Cl₂, AlCl₃ | Methyl 4-chloro-2-methoxy-6-nitrobenzoate | C-4 |
| Sulfonation | SO₃, H₂SO₄ | Methyl 4-(sulfo)-2-methoxy-6-nitrobenzoate | C-4 |
Reduction Reactions
Reduction reactions of this compound can selectively target either the nitro group or the ester functional group, depending on the choice of reducing agent and reaction conditions. This selectivity is of significant importance in organic synthesis, allowing for the targeted formation of either anilines or benzyl (B1604629) alcohols.
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic chemistry, providing a crucial pathway to substituted anilines. For this compound, this transformation yields the valuable synthetic intermediate, Methyl 2-amino-6-methoxybenzoate. chemscene.com The key challenge and goal of this reaction is chemoselectivity: reducing the nitro group while leaving the ester and methoxy functionalities intact.
Catalytic hydrogenation is a premier method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles, often producing water as the only byproduct. sci-hub.se This method involves the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.
####### 3.3.1.1.1. Palladium on Charcoal (Pd/C) Catalysis
Palladium on charcoal (Pd/C) is a widely used, commercially available, and highly effective heterogeneous catalyst for the reduction of nitro groups. sci-hub.se The reaction is typically carried out by stirring the nitro compound with a catalytic amount of Pd/C in a suitable solvent under a hydrogen atmosphere. A patent describing the reduction of the structurally similar compound, methyl 2-methyl-6-nitrobenzoate, specifies using Pd/C with hydrogen gas in a methanol solvent to achieve this transformation. google.com
Transfer hydrogenation offers an alternative to using pressurized hydrogen gas, employing a hydrogen donor molecule instead. Methanol itself can serve as a green hydrogen source in the presence of a Pd/C catalyst for the reduction of various nitroarenes. sci-hub.se This ligand-free system is operationally simple and avoids the need for high-pressure hydrogenation equipment.
Table 1: Catalytic Hydrogenation for Nitro Group Reduction
| Catalyst | Hydrogen Source | Substrate Example | Product | Conditions | Ref |
|---|---|---|---|---|---|
| Pd/C or Pt/C | H₂ gas | Methyl 2-methyl-6-nitrobenzoate | Methyl 2-amino-6-methylbenzoate | Methanol solvent | google.com |
| Pd/C | Methanol | Aromatic Nitro Compounds | Aromatic Amines | Base, Heat | sci-hub.se |
Chemoselective Reduction of the Nitro Group to Amine
Catalytic Hydrogenation Methods
Other Noble Metal Catalysts
While palladium is the most common catalyst, other noble and non-noble metals are also effective for the chemoselective reduction of nitroarenes.
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is an effective catalyst for the hydrogenation of nitro compounds and is cited as a viable catalyst for the reduction of substituted nitrobenzoates. google.com
Gold (Au): Gold nanoparticles supported on metal oxides like titanium dioxide (TiO₂) have been shown to be excellent catalysts for the chemoselective reduction of nitro compounds bearing other reducible functional groups. unimi.it The high selectivity is attributed to the preferential adsorption of the nitro group at the interface between the gold nanoparticles and the support. unimi.it
Nickel (Ni): Although not a noble metal, nickel-based catalysts are noteworthy. Nano-structured nickel phosphide (B1233454) (Ni₂P) has been demonstrated as an effective catalyst for the hydrogenation of methyl 2-nitrobenzoate (B253500) to methyl 2-aminobenzoate, showing tolerance for the ester group. osaka-u.ac.jp Conventional Raney Nickel is also a common, albeit sometimes less selective, catalyst for this transformation.
An alternative to catalytic hydrogenation is the use of stoichiometric reducing metals in acidic media, a classic method for nitro group reduction.
Iron (Fe): The Béchamp reduction, using iron metal in the presence of an acid like acetic acid or hydrochloric acid, is a well-established method. In a synthesis of a related compound, powdered iron in acetic acid was used to reduce a substituted methyl nitrobenzoate to the corresponding aniline in 77% yield. mdpi.com This method is valued for its cost-effectiveness and functional group tolerance.
Tin (Sn) and Tin(II) Chloride (SnCl₂): Tin metal in the presence of concentrated hydrochloric acid is another traditional reagent for this conversion. Tin(II) chloride is also effective and can be used under less harsh conditions.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild reducing agent that typically does not reduce nitro groups on its own. unimi.it However, its reducing power can be enhanced by the addition of transition metal catalysts, enabling it to reduce nitroarenes to anilines. unimi.it
Table 2: Chemical Reagents for Nitro Group Reduction
| Reagent | Substrate Example | Product | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| Iron (Fe) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Acetic Acid, 50-60°C | 77% | mdpi.com |
| SnCl₂ | General Nitroarenes | General Anilines | HCl / Ethanol | - | - |
Reduction of the Ester Functional Group
The ester functional group in this compound is less readily reduced than the nitro group. This transformation requires powerful reducing agents and typically converts the ester into a primary alcohol, in this case, (2-methoxy-6-nitrophenyl)methanol.
Strong hydride reagents are necessary for this reduction.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols. libretexts.orgdoubtnut.com However, it is generally not chemoselective and would also reduce the nitro group. Therefore, treating this compound with LiAlH₄ would likely result in the reduction of both functional groups, yielding (2-amino-6-methoxyphenyl)methanol.
Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reagent and is generally incapable of reducing ester functional groups. doubtnut.com Therefore, it cannot be used to convert the methyl ester to the corresponding alcohol.
Diisobutylaluminum Hydride (DIBAL-H): Under carefully controlled conditions, specifically at low temperatures (e.g., -78 °C), DIBAL-H can achieve the partial reduction of an ester to an aldehyde. libretexts.org Applying this to this compound could potentially yield 2-methoxy-6-nitrobenzaldehyde. However, controlling the reaction to prevent further reduction and potential side reactions with the nitro group would be challenging.
It is important to note that the primary non-reductive reaction of the ester group is saponification—hydrolysis under basic conditions to yield the corresponding carboxylate salt, which upon acidification gives 2-methoxy-6-nitrobenzoic acid. libretexts.org
Hydrolysis and Transesterification Reactions
The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification, with reaction rates and mechanisms influenced by the catalytic conditions.
Under acidic conditions, the hydrolysis of this compound to 2-methoxy-6-nitrobenzoic acid and methanol proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation of the carboxylic acid, yields the final products. This process is reversible. libretexts.org
Base-mediated hydrolysis, or saponification, is an effective and irreversible method for converting this compound into its corresponding carboxylate salt. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition results in the formation of a negatively charged tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. The liberated methoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol.
This reaction is typically conducted under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). For instance, the hydrolysis of this compound can be achieved by refluxing with 2M aqueous NaOH at 80–90°C for 2–3 hours. Subsequent acidification of the resulting sodium 2-methoxy-6-nitrobenzoate solution with a strong acid like hydrochloric acid (HCl) precipitates the final 2-methoxy-6-nitrobenzoic acid product. Studies on similar substituted methyl benzoates show that the reaction rate is typically first-order with respect to the hydroxide ion concentration. wikipedia.org
Table 1: Conditions for Base-Mediated Hydrolysis
| Reactant | Reagent | Temperature | Duration | Product (after acidification) |
|---|
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst.
In an acid-catalyzed mechanism, similar to acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated. The new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated, and deprotonation of the newly formed ester yields the final transesterified product. The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess or the methanol by-product is removed as it forms.
Reactions Involving the Aromatic Ring
The electronic nature of the aromatic ring in this compound, which is influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing nitro group, dictates its reactivity in various transformations.
The electron-deficient nature of the aromatic ring, enhanced by the powerful nitro group, theoretically makes it a candidate for certain types of cycloaddition reactions where it could act as the dienophile or heterodienic component. However, specific examples of this compound participating in pericyclic reactions like the Diels-Alder reaction are not widely documented in the surveyed literature. Such reactions are more commonly reported for simpler nitro-substituted alkenes, which serve as effective dienophiles. beilstein-journals.org
The substituents on the aromatic ring allow for several important functionalization reactions, primarily involving the reduction of the nitro group or nucleophilic substitution.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), a transformation that dramatically alters the electronic properties of the molecule from electron-withdrawing to electron-donating. nih.gov This reduction is a key step in the synthesis of many pharmaceutical intermediates and other fine chemicals. A variety of reducing agents can accomplish this transformation. A common and effective method is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). wikipedia.org Other reagents like iron in acidic media or tin(II) chloride can also be employed. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho to the methoxy group activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com In this type of reaction, a nucleophile can replace the methoxy group. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy for the substitution. libretexts.orgyoutube.com This pathway allows for the introduction of various other functional groups in place of the methoxy group.
Table 2: Key Functionalization Reactions of the Aromatic Ring
| Reaction Type | Reagent/Catalyst | Group Transformed | Product Functional Group |
|---|---|---|---|
| Nitro Group Reduction | H₂ / Pd/C | -NO₂ (nitro) | -NH₂ (amino) |
Mechanistic Investigations of this compound
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For this compound, a polysubstituted aromatic ester, mechanistic investigations are crucial for predicting its reactivity, particularly in reactions such as nucleophilic aromatic substitution or further electrophilic substitution. While specific, in-depth mechanistic studies published exclusively for this compound are not extensively available, the following sections outline the standard methodologies that are applied to investigate its reaction mechanisms, drawing upon established principles from analogous chemical systems.
Spectroscopic Monitoring of Reaction Progress
The real-time analysis of a chemical reaction as it proceeds provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of various parameters. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible spectroscopy are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring allows for the direct observation of the disappearance of reactant signals and the concurrent appearance of product signals. For a reaction involving this compound, one could monitor the characteristic peaks of the starting material and track the emergence of new peaks corresponding to the product. For instance, in a substitution reaction where the methoxy group is displaced, the singlet corresponding to the methoxy protons (~4.0 ppm) would decrease in intensity, while new signals for the incoming group would appear.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is particularly useful for tracking changes in functional groups. The progress of a reaction can be followed by monitoring the vibrational frequencies of specific bonds. For example, in the reduction of the nitro group of this compound, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) would diminish, while new peaks corresponding to the N-H stretches of the resulting amine would appear (around 3300-3500 cm⁻¹).
A hypothetical reaction monitoring scenario for the reduction of the nitro group is presented below.
Interactive Data Table: Hypothetical Spectroscopic Data for Nitro Group Reduction
| Time (minutes) | Reactant Peak Intensity (IR, ~1530 cm⁻¹) | Product Peak Intensity (IR, ~3400 cm⁻¹) | Reactant ¹H NMR Integral (aromatic region) | Product ¹H NMR Integral (aromatic region) |
| 0 | 1.00 | 0.00 | 3.00 | 0.00 |
| 10 | 0.75 | 0.25 | 2.25 | 0.75 |
| 30 | 0.30 | 0.70 | 0.90 | 2.10 |
| 60 | 0.05 | 0.95 | 0.15 | 2.85 |
| 120 | <0.01 | >0.99 | <0.03 | >2.97 |
Note: The data in this table is illustrative and represents a typical trend for a successful reaction, not actual experimental results for this specific compound.
UV-Visible spectroscopy can also be employed, particularly for reactions involving changes in conjugation or chromophores. However, in reactions like nitration, the strong absorbance of reagents such as nitric acid can interfere with the analysis of the aromatic compounds. stmarys-ca.edu
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to probe the rate-determining step by measuring the kinetic isotope effect (KIE). In a KIE study, the rate of a reaction with a molecule containing a heavier isotope (e.g., deuterium (B1214612), D) is compared to the rate with the normal isotope (hydrogen, H).
For electrophilic aromatic substitution (EAS) reactions, which could potentially occur on the ring of this compound, the mechanism typically involves two steps:
Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).
Deprotonation of the intermediate to restore aromaticity.
In most EAS reactions, including nitration, the first step (formation of the sigma complex) is the slow, rate-determining step. youtube.com The C-H bond is not broken in this step. Therefore, replacing a ring hydrogen with deuterium does not significantly affect the reaction rate, resulting in a KIE (kH/kD) close to 1. youtube.com If a significant KIE were observed (typically > 2), it would imply that the C-H bond cleavage is part of the rate-determining step, suggesting a different mechanism. acs.org
Table: Expected Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Labeled Position | Expected Mechanism | Expected kH/kD | Implication |
| Electrophilic Nitration | C4-H vs C4-D | Two-step EAS | ~1 | C-H bond cleavage is not rate-determining. |
| Nucleophilic Substitution | - | Not applicable | - | KIE not typically used for this mechanism type. |
While no specific isotopic labeling studies have been published for this compound, the principles of EAS suggest that deuteration of the aromatic ring would likely not result in a significant primary kinetic isotope effect for further nitration. youtube.comacs.org
Computational Chemistry for Mechanistic Elucidation
Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms that can be difficult to obtain experimentally. It allows for the calculation of the geometries and energies of reactants, transition states, intermediates, and products.
For this compound, computational studies could be used to:
Model Reaction Pathways: By calculating the potential energy surface, different possible reaction pathways can be compared. For example, in a nucleophilic aromatic substitution reaction, DFT could determine whether the reaction proceeds via a Meisenheimer complex and calculate the activation barriers for the addition of the nucleophile and the departure of the leaving group.
Predict Regioselectivity: In the case of further electrophilic substitution, calculations can predict the most likely site of attack by modeling the stability of the intermediate sigma complexes for ortho, meta, and para (relative to the new substituent) attack. The existing methoxy, nitro, and ester groups strongly influence the electron density of the ring, and DFT can quantify these effects. Studies on simpler monosubstituted benzenes have used DFT to build models for regioselectivity in nitration. acs.org
Interpret Spectroscopic Data: Theoretical calculations of NMR chemical shifts or IR vibrational frequencies for proposed intermediates can be compared with experimental data to confirm their structure. nih.gov For instance, a recent study on nitration using N-nitrosaccharin employed DFT calculations to understand the role of the solvent in activating the nitrating agent. nih.gov
Table: Potential Computational Chemistry Applications
| Research Question | Computational Method | Information Gained |
| Regioselectivity of further substitution | DFT Transition State Search | Activation energies for attack at different positions. |
| Stability of intermediates | DFT Geometry Optimization | Structure and stability of Meisenheimer or sigma complexes. |
| Role of solvent | Implicit/Explicit Solvent Models | Solvation effects on reaction barriers and intermediate stability. |
| Interpretation of spectra | NMR/IR Frequency Calculation | Assignment of experimental signals to specific structures. |
These computational approaches, while not yet specifically reported for this compound in the literature, represent the state-of-the-art for gaining a deep, molecular-level understanding of its reactivity and reaction mechanisms.
Derivatives and Analogues of Methyl 2 Methoxy 6 Nitrobenzoate
Synthesis of Substituted Benzoate (B1203000) Derivatives
The functional groups of methyl 2-methoxy-6-nitrobenzoate—the ester, the methoxy (B1213986) group, and the nitro group—can each be chemically modified to yield a range of substituted benzoate derivatives.
Variation of Ester Group
The methyl ester group can be readily converted into other esters or a carboxylic acid. This transformation is typically achieved through hydrolysis or transesterification reactions.
Hydrolysis: The ester can be hydrolyzed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), to yield 2-methoxy-6-nitrobenzoic acid. evitachem.com Subsequent acidification of the reaction mixture precipitates the carboxylic acid. This hydrolysis is a common step in the synthesis of other derivatives, as the carboxylic acid can then be re-esterified with different alcohols to produce a variety of esters.
Transesterification: While not explicitly detailed for this compound in the provided results, this is a standard method for ester exchange.
Modification of Methoxy Group (e.g., dealkylation, ether cleavage)
The methoxy group is another site for synthetic modification, primarily through dealkylation or ether cleavage to reveal a hydroxyl group.
Dealkylation/Ether Cleavage: Strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃) are known to cleave ethers to form alcohols. masterorganicchemistry.com In the context of substituted methoxy-nitrobenzoic acids, selective demethylation can be influenced by the reaction conditions and the presence of other functional groups. For instance, in the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid from a dimethoxy precursor, one methoxy group is selectively cleaved. google.com A proposed mechanism for the selective ether cleavage of 2,6-dimethoxyphenol (B48157) involves the formation of a complex with aluminum chloride, which activates the compound for nucleophilic attack by a chloride ion on the carbon of the methoxy group. nih.gov
Alterations to the Nitro Group (e.g., reduction to amino, further functionalization)
The nitro group is a highly versatile functional group that can be transformed into a variety of other substituents, most commonly an amino group.
Reduction to an Amino Group: The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. wikipedia.org This can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) or platinum(IV) oxide catalyst, or by using metals in acidic media, such as iron in acetic acid or tin(II) chloride. evitachem.comwikipedia.org The resulting amino group significantly alters the electronic properties of the benzene (B151609) ring, changing it from an electron-withdrawing group to a strong electron-donating group. nih.gov
Further Functionalization of the Amino Group: Once the amino group is formed, it can be further modified. For example, it can be acylated or alkylated. The amino group can also be a precursor for diazotization reactions, which can then be used to introduce a wide range of other functional groups. google.com
Structural Modifications on the Aromatic Ring
Beyond altering the existing substituents, the aromatic ring of this compound can be modified by introducing additional groups or by rearranging the positions of the existing ones to form isomers.
Introduction of Additional Substituents
The introduction of new substituents onto the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the existing methoxy, nitro, and ester groups will determine the position of the incoming substituent. For example, the synthesis of methyl 2-(cyanomethyl)-6-nitrobenzoate involves the introduction of a cyanomethyl group.
Isomeric Benzoates
Several isomers of this compound exist, each with a different arrangement of the methoxy, nitro, and methyl ester groups on the benzene ring. These isomers often exhibit different chemical and physical properties due to the varied electronic and steric interactions between the substituents.
Methyl 5-methoxy-2-nitrobenzoate: In this isomer, the methoxy group is para to the nitro group and meta to the ester. Synthesis routes for the parent acid, 5-methoxy-2-nitrobenzoic acid, are documented.
Methyl 2-methoxy-5-nitrobenzoate: Here, the methoxy and nitro groups are para to each other. synquestlabs.com The synthesis of the corresponding acid, 2-methoxy-5-nitrobenzoic acid, can be achieved through the methylation of 5-nitrosalicylic acid or by nucleophilic aromatic substitution of a chlorine atom in 5-chloro-2-nitrobenzoic acid with a methoxy group.
Methyl 3-methoxy-4-nitrobenzoate: This isomer has the methoxy and nitro groups adjacent to each other. nist.govchemicalbook.com
Methyl 4-methoxy-3-nitrobenzoate: For this isomer, the nitro group is ortho to the ester and meta to the methoxy group. google.comnih.gov It can be prepared by the methylation of a mixture of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid. google.com
Reactivity Profiles of Key Derivatives
The derivatives of this compound exhibit a range of chemical reactivities owing to the varied functional groups attached to the benzene ring. These reactive sites allow for a multitude of chemical transformations, making these compounds valuable intermediates in organic synthesis.
One key area of reactivity involves the nitro group. For instance, in Methyl 2-(methylamino)-6-nitrobenzoate , the nitro group can be readily reduced to an amino group (NH2) using catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or by using stoichiometric reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). vulcanchem.com Similarly, the nitro group of Methyl 2-methoxy-6-methyl-3-nitrobenzoate can be reduced to form methyl 2-methoxy-6-methyl-3-aminobenzoate.
The ester group is another site for chemical modification. Under basic conditions, such as with sodium hydroxide in an ethanol/water mixture, the ester functional group in derivatives like Methyl 2-(methylamino)-6-nitrobenzoate can be hydrolyzed to the corresponding carboxylic acid. vulcanchem.com
Substitution reactions also play a significant role in the reactivity of these derivatives. For example, Methyl 2-(bromomethyl)-6-nitrobenzoate undergoes nucleophilic substitution with potassium cyanide (KCN) to yield Methyl 2-(cyanomethyl)-6-nitrobenzoate . In other cases, the methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
The presence of an aldehyde group, as seen in Methyl 3-formyl-2-nitrobenzoate , introduces further reactivity. This compound can be hydrolyzed by water to produce methyl 3-hydroxy-2-nitrobenzoate. chemicalbook.com A particularly important derivative is 2-Methyl-6-nitrobenzoic anhydride (B1165640) , also known as the Shiina reagent. This anhydride acts as a powerful condensing agent, facilitating esterification and amidation reactions. wikipedia.orgsigmaaldrich.com It is especially effective for creating medium and large-sized lactones from hydroxycarboxylic acids through intramolecular cyclization, a reaction known as Shiina macrolactonization. wikipedia.org
Table 1: Reactivity of Key Derivatives
| Derivative | Key Functional Groups | Common Reactions |
|---|---|---|
| Methyl 2-(methylamino)-6-nitrobenzoate | Nitro, Ester, Amino | Reduction of nitro group, Hydrolysis of ester |
| Methyl 2-methoxy-6-methyl-3-nitrobenzoate | Nitro, Methoxy, Methyl | Reduction of nitro group, Substitution of methoxy group |
| Methyl 2-(cyanomethyl)-6-nitrobenzoate | Cyano, Nitro, Ester | Formed via nucleophilic substitution of a precursor |
| Methyl 3-formyl-2-nitrobenzoate | Formyl (Aldehyde), Nitro | Hydrolysis |
| 2-Methyl-6-nitrobenzoic anhydride (Shiina reagent) | Anhydride | Condensation, Macrolactonization, Esterification, Amidation |
Applications of Derivatives in Chemical Synthesis
The diverse reactivity of this compound derivatives makes them crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.
A prominent example is Methyl 3-formyl-2-nitrobenzoate , which serves as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. chemicalbook.comnbinno.com These inhibitors are a class of drugs used in cancer therapy, particularly for tumors with BRCA-1 and BRCA-2 mutations. chemicalbook.comnbinno.com Specifically, this derivative is a precursor in the production of Niraparib, an oral PARP inhibitor. chemicalbook.comnbinno.com Additionally, Methyl 3-formyl-2-nitrobenzoate can act as a phase transfer catalyst for the synthesis of chlorinated hydrocarbons. chemicalbook.com
2-Methyl-6-nitrobenzoic anhydride , the Shiina reagent, is widely used as a versatile reagent for lactonization in the total synthesis of complex natural products. wikipedia.orgsigmaaldrich.com Its ability to promote intramolecular esterification under mild, neutral, or basic conditions at room temperature makes it highly valuable. wikipedia.org Beyond macrolide synthesis, it is also employed as a promoter for the formation of carboxamides from carboxylic acids and amines. sigmaaldrich.com
The synthesis of the pesticide metrafenone, a benzophenone (B1666685) fungicide, relies on 2-methoxy-6-methylbenzoic acid as a key synthetic intermediate. google.com This acid is prepared from precursors such as 2-methyl-6-nitrobenzoic acid or its methyl ester through a sequence of reactions including reduction and methylation. google.com
The reduction of the nitro group in these derivatives is a common and important transformation. For instance, the reduction of Methyl 2-methoxy-6-methyl-3-nitrobenzoate yields Methyl 2-methoxy-6-methyl-3-aminobenzoate , which can then be used as a building block for other compounds.
Table 2: Applications of Key Derivatives in Synthesis
| Derivative | Application | Product Class/Specific Product |
|---|---|---|
| Methyl 3-formyl-2-nitrobenzoate | Intermediate in pharmaceutical synthesis | PARP inhibitors (e.g., Niraparib) chemicalbook.comnbinno.com |
| 2-Methyl-6-nitrobenzoic anhydride (Shiina reagent) | Reagent for lactonization and amidation | Macrolide natural products, Carboxamides wikipedia.orgsigmaaldrich.com |
| 2-methoxy-6-methylbenzoic acid | Intermediate in agrochemical synthesis | Pesticide (Metrafenone) google.com |
| Methyl 2-methoxy-6-methyl-3-nitrobenzoate | Precursor for amino derivatives | Methyl 2-methoxy-6-methyl-3-aminobenzoate |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of methyl 2-methoxy-6-nitrobenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, leading to specific chemical shifts. The protons on the methyl ester and methoxy groups also appear at characteristic chemical shifts.
A detailed analysis of the ¹H NMR spectrum shows a singlet for the methoxy group protons and another singlet for the methyl ester protons. The aromatic protons typically exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic-H | 7.30 - 8.50 | Multiplet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Methyl Ester (-COOCH₃) | ~3.9 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer frequency.
Carbon-13 NMR (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry in this compound, each carbon atom gives a distinct signal. aiinmr.com The carbonyl carbon of the ester group is characteristically deshielded and appears at a downfield chemical shift. aiinmr.com The carbons of the aromatic ring resonate in the typical aromatic region, with their exact shifts influenced by the attached substituents. The carbon atoms of the methoxy and methyl ester groups appear at upfield chemical shifts. aiinmr.com
| Carbon Type | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~164-166 |
| Aromatic C-NO₂ | ~148-151 |
| Aromatic C-OCH₃ | ~155-160 |
| Other Aromatic C | ~115-135 |
| Methoxy (-OCH₃) | ~52-56 |
| Methyl Ester (-COOCH₃) | ~52-53 |
Note: These are approximate ranges and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the proton and carbon signals and in establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the aromatic proton signals to their corresponding carbon signals on the ring, and the methyl protons to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the methyl ester protons and the carbonyl carbon, as well as the methoxy protons and the aromatic carbon to which the methoxy group is attached. It also helps to confirm the relative positions of the substituents on the aromatic ring by showing correlations between the aromatic protons and the carbons of the nitro and ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Nitro and Ester Groups
The IR spectrum of this compound displays strong absorption bands that are characteristic of the nitro and ester functional groups.
Nitro Group (-NO₂): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comlibretexts.org
Ester Group (-COOCH₃): The ester group is characterized by a strong carbonyl (C=O) stretching absorption, which for aromatic esters is typically found in the range of 1730-1715 cm⁻¹. Another key feature is the C-O stretching vibration, which usually appears as two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, in the region of 1300-1000 cm⁻¹.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 orgchemboulder.comlibretexts.org |
| Symmetric Stretch | 1360-1290 orgchemboulder.comlibretexts.org | |
| Ester (C=O) | Stretch | 1730-1715 |
| Ester (C-O) | Stretch | 1300-1000 |
Analysis of Aromatic Ring Vibrations
The benzene (B151609) ring itself gives rise to several characteristic vibrations.
C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org
C=C Stretching: The in-ring carbon-carbon double bond stretches result in one or more bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz
C-H Bending: Out-of-plane (oop) C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.orgvscht.cz The specific pattern of these bands can help confirm the 1,2,3-trisubstituted nature of the aromatic ring in this compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Monoisotopic Mass | 211.0481 g/mol |
This table presents the calculated theoretical exact mass based on the compound's molecular formula.
Fragmentation Pathways and Structural Elucidation
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. While a detailed experimental study on the specific fragmentation pathways of this compound is not publicly available, educated predictions can be made based on the fragmentation of analogous structures, such as substituted methyl benzoates.
Common fragmentation patterns for similar aromatic esters often involve the initial loss of the methoxy group (-OCH₃) from the ester functionality, followed by the loss of carbon monoxide (CO). The presence of the nitro group and the additional methoxy group on the aromatic ring would further influence the fragmentation, leading to characteristic neutral losses and fragment ions. For instance, the loss of the nitro group (-NO₂) or a nitro radical (·NO₂) is a common fragmentation pathway for nitroaromatic compounds. A plausible fragmentation could also involve the loss of a methyl radical (·CH₃) from the methoxy group.
Crystallography
Crystallography, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides invaluable information about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure
As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related compounds, such as other substituted nitrobenzoates, suggests that significant steric hindrance between the ortho-substituents (the methoxy and nitro groups) would likely force the functional groups out of the plane of the benzene ring. This would result in a non-planar molecular conformation.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. For this compound, the presence of polar nitro and ester groups, along with methoxy groups, would likely lead to a crystal packing arrangement dominated by dipole-dipole interactions and weak C-H···O hydrogen bonds. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal structure. Without experimental data, the specific packing motifs and the strength of these interactions remain speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.
Currently, there is no specific published UV-Vis absorption spectrum for this compound. However, studies on the closely related 2-methoxy-6-nitrobenzoic acid indicate good optical transparency in the visible region of the spectrum. This suggests that this compound would likely exhibit minimal electronic transitions in the visible range. The primary absorptions are expected to occur in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and carbonyl groups.
Electronic Transitions and Chromophore Analysis
The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are dictated by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound, the primary chromophores are the nitro group (-NO₂) and the benzene ring, whose interactions are modulated by the methoxy (-OCH₃) and methyl ester (-COOCH₃) substituents.
The UV-Vis spectrum of nitroaromatic compounds is generally characterized by two types of electronic transitions: π → π* (pi to pi-star) and n → π* (non-bonding to pi-star).
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The presence of substituents significantly affects the energy and intensity of these transitions. The electron-donating methoxy group and the electron-withdrawing nitro and ester groups influence the electron density of the aromatic system, thereby shifting the absorption maxima (λmax).
n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital of the nitro group itself.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |
| π → π | Substituted Benzene Ring | Ultraviolet (UV) | High |
| n → π | Nitro Group (-NO₂) | Ultraviolet (UV) / near-Visible | Low |
Quantitative Spectroscopic Methods
Quantitative analysis of this compound can be effectively performed using UV-Visible spectrophotometry, a technique that relates the amount of light absorbed by a sample to the concentration of the absorbing species. This method is underpinned by the Beer-Lambert Law. edinst.com
The Beer-Lambert Law is expressed as: A = εcl Where:
A is the absorbance (a unitless quantity).
ε (epsilon) is the molar absorptivity or extinction coefficient, a constant specific to the compound at a given wavelength (λmax). Its units are typically L mol⁻¹ cm⁻¹.
c is the concentration of the compound in the solution (mol L⁻¹).
l is the path length of the cuvette holding the sample (usually 1 cm).
To quantify an unknown concentration of this compound, a calibration curve is first established. This involves preparing a series of standard solutions of the compound at known concentrations and measuring the absorbance of each at its λmax. Plotting absorbance versus concentration yields a linear graph. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. High-performance liquid chromatography (HPLC) coupled with a UV detector is a powerful and common application of this principle, allowing for the separation and quantification of nitroaromatic compounds from complex mixtures. researchgate.net
Table 2: Parameters for Quantitative Analysis via UV-Vis Spectrophotometry
| Parameter | Symbol | Description | Role in Quantification |
| Absorbance | A | The amount of light absorbed by the sample. | Measured value for the unknown sample. |
| Molar Absorptivity | ε | A measure of how strongly the compound absorbs light at a specific wavelength. | A constant determined from the slope of the calibration curve. |
| Concentration | c | The amount of substance in a given volume. | The unknown variable to be determined. |
| Path Length | l | The distance light travels through the sample. | A constant, typically 1 cm. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques, meaning they provide information about the three-dimensional arrangement of atoms in chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.
This compound, in its standard form, is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit a VCD or ECD spectrum.
However, these techniques would become highly applicable and powerful tools for the analysis of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for instance by replacing a substituent with a chiral group, two non-superimposable mirror-image forms (enantiomers) would exist.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. researchgate.netnih.gov For a chiral derivative, the two enantiomers would produce mirror-image ECD spectra. This technique is invaluable for determining the absolute configuration (the actual 3D arrangement of atoms) of a chiral molecule by comparing the experimental spectrum to one predicted by quantum-chemical calculations. gaussian.comcore.ac.uk
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. gaussian.comcore.ac.uk Like ECD, the VCD spectra of enantiomers are mirror images of each other. VCD is particularly sensitive to the conformational flexibility and absolute configuration of molecules. gaussian.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for quantitative predictions of molecular properties.
Geometry Optimization and Molecular Conformations
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Methyl 2-methoxy-6-nitrobenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, are employed to find the minimum energy conformation. nih.gov
The steric and electronic interactions between the ortho-substituted methoxy (B1213986) (-OCH₃), nitro (-NO₂), and methyl ester (-COOCH₃) groups are expected to cause significant deviation from a perfectly planar structure. The bulky nature of these groups will likely force the ester and nitro groups to rotate out of the plane of the benzene (B151609) ring to minimize steric hindrance. The methoxy group, being smaller, may exhibit more conformational flexibility.
The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond | Value | Parameter | Angle | Value |
|---|---|---|---|---|---|
| Bond Length | C-C (ring) | ~1.39 Å | Bond Angle | C-C-C (ring) | ~120° |
| C-N | ~1.47 Å | O-N-O | ~125° | ||
| C-O (ester) | ~1.35 Å | C-O-C (ether) | ~118° |
Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. chemmethod.com A smaller gap suggests higher reactivity. nih.gov
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -2.5 eV |
Note: These are representative energy values for similar aromatic nitro compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the nitro and ester groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Vibrational Frequency Calculations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds. This allows for a detailed interpretation of experimental spectra.
For this compound, characteristic vibrational frequencies would include:
NO₂ stretching: Asymmetric and symmetric stretches, typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
C=O stretching: A strong absorption band for the ester carbonyl group, usually around 1720-1740 cm⁻¹.
C-O stretching: Bands for the ether and ester C-O bonds.
Aromatic C-H and C=C stretching: Characteristic bands for the benzene ring.
Comparing the calculated vibrational spectrum with an experimental one can help to confirm the molecular structure. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes and the influence of the environment.
Conformational Space Exploration
While DFT calculations can identify the minimum energy conformation, a molecule is not static and can exist in various conformations. MD simulations can explore the accessible conformational space by simulating the molecule's movements over time. For this compound, MD simulations would reveal the rotational dynamics of the methoxy, nitro, and methyl ester groups. This would provide insight into the flexibility of the molecule and the energy barriers between different conformations.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules to study these effects. researchgate.net For this compound, simulations in different solvents (e.g., a polar solvent like water and a nonpolar solvent like hexane) would demonstrate how the solvent interacts with the molecule.
In a polar solvent, the polar nitro and ester groups would be stabilized through dipole-dipole interactions, which could influence the preferred conformation of the molecule. For instance, a conformation that exposes these polar groups to the solvent may become more favorable. In a nonpolar solvent, intramolecular interactions would be more dominant in determining the conformation. These simulations can provide a detailed picture of the solvation shell around the molecule and quantify the changes in molecular behavior in different chemical environments.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
Reaction Pathway and Transition State Modeling
Theoretical and computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions. For this compound, these methods can predict the most likely pathways for its synthesis and subsequent transformations, as well as characterize the high-energy transition states that govern the rates of these reactions.
Prediction of Reaction Mechanisms
At present, specific computational studies detailing the reaction pathway and transition state modeling for the synthesis or reactions of this compound are not extensively available in publicly accessible literature. However, it is understood that this compound is often synthesized from precursors such as 2-methyl-6-nitrobenzoic acid. The synthesis involves several steps including reduction, diazotization, hydrolysis, esterification, and methylation. google.com
A plausible reaction for which a mechanism could be computationally modeled is the synthesis of Methyl 2-(cyanomethyl)-6-nitrobenzoate from methyl 2-(bromomethyl)-6-nitrobenzoate. This nucleophilic substitution reaction involves the displacement of the bromide ion by a cyanide ion. Theoretical calculations could map out the energy profile of this SN2 reaction, confirming the concerted mechanism and identifying the structure of the transition state.
Activation Energy Calculations
Activation energy is a critical parameter that determines the feasibility and rate of a chemical reaction. Calculating this energy barrier provides invaluable insights for optimizing reaction conditions. While specific activation energy calculations for reactions involving this compound are not readily found, computational methods like Density Functional Theory (DFT) would be the standard approach for such investigations.
For instance, in the synthesis of 2-methoxy-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid, a key step is the reduction of the nitro group. google.com Computational modeling could determine the activation energy for this reduction, comparing different catalysts (like palladium or platinum on carbon) to predict their relative efficiencies. Similarly, the methylation of the hydroxyl group to form the methoxy group could be modeled to calculate the activation barrier, aiding in the choice of methylating agent and reaction conditions.
| Reaction Step | Reactants | Products | Potential Computational Focus |
| Nucleophilic Substitution | Methyl 2-(bromomethyl)-6-nitrobenzoate, Potassium Cyanide | Methyl 2-(cyanomethyl)-6-nitrobenzoate | Transition state geometry and activation energy of SN2 reaction. |
| Nitro Group Reduction | 2-methyl-6-nitrobenzoic acid methyl ester, H₂ | 2-amino-6-methylbenzoic acid methyl ester | Activation energy with different catalysts (Pd/C, Pt/C). |
| Methylation | Methyl 2-hydroxy-6-methylbenzoate, Dimethyl sulfate (B86663) | 2-methoxy-6-methyl benzoate (B1203000) | Activation energy of O-methylation. |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. While often used in drug discovery, QSAR can also be relevant for chemical intermediates by predicting their reactivity or potential as precursors in synthesis.
Applications and Role As a Synthetic Intermediate
Precursor to Substituted Anthranilic Acids
One of the primary applications of Methyl 2-methoxy-6-nitrobenzoate is its function as a precursor for substituted anthranilic acids (2-aminobenzoic acids). The strategic placement of the nitro and ester groups allows for the selective reduction of the nitro group to an amine, which can then be further modified or used in cyclization reactions.
A key transformation of this compound is its conversion to 6-Methoxyanthranilic acid. scispace.com This process is a critical step for obtaining a valuable intermediate used in further synthetic applications. An efficient, high-yield synthesis has been developed to produce this compound in large quantities. scispace.comscite.ai
| Step | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | H₂, 10% Pd/C, Methanol (B129727) | Methyl 2-amino-6-methoxybenzoate | Reduction of the nitro group to an amine. scispace.com |
| 2 | Methyl 2-amino-6-methoxybenzoate | 1. NaOH (aq) 2. H₂SO₄ (aq) | 6-Methoxyanthranilic Acid | Hydrolysis of the methyl ester to a carboxylic acid. scispace.com |
The 6-Methoxyanthranilic acid synthesized from this compound is a crucial building block in the synthesis of complex natural products. scispace.comscite.ai Specifically, it is an important precursor for the formation of 4-methoxyisobenzofuran. scispace.comscite.ai This isobenzofuran (B1246724) is a highly reactive diene that serves as a key starting material in the synthesis of various anthracyclines, a class of compounds known for their use in chemotherapy. scispace.comscite.ai The ability to efficiently produce 6-Methoxyanthranilic acid makes this compound an important intermediate in this area of natural product synthesis. scispace.com
Intermediate in Pharmaceutical and Agrochemical Synthesis
The utility of this compound and structurally similar compounds extends broadly into the pharmaceutical and agrochemical industries. google.comnih.gov Nitrobenzoate esters are versatile intermediates used to build the core structures of many commercially important molecules. innospk.comnih.gov
| Industry | Application | Example Final Product/Target | Reference |
|---|---|---|---|
| Pharmaceutical | Precursor to biologically active anthranilic acid derivatives | FUBP1 Inhibitors (Anticancer Agents) | nih.gov |
| Agrochemical | Key intermediate for fungicides | Metrafenone | google.com |
This compound serves as a precursor to a variety of biologically active molecules. The anthranilic acid scaffold, derived from it, is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. sigmaaldrich.com For instance, researchers have synthesized a range of anthranilic acid derivatives that act as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a target for cancer therapy. nih.gov These molecules are designed to potentiate the effects of other anticancer agents. nih.gov
In the agrochemical field, related benzoic acid derivatives are critical for creating potent pesticides. For example, 2-methoxy-6-methylbenzoic acid, a closely related structure, is a key synthetic intermediate for the fungicide metrafenone. google.com The synthesis pathways for these types of molecules often rely on the transformations of precursors like substituted nitrobenzoates. google.com
The conversion of this compound into its corresponding anthranilic acid is often a crucial step within a longer, multi-step synthesis of a drug candidate. nih.gov In the development of FUBP1 inhibitors, the synthesis begins by coupling a substituted piperazine (B1678402) with a nitrobenzoate ester. nih.gov The subsequent reduction of the nitro group to form the anthranilic acid core is a pivotal transformation that enables the final steps of the synthesis, which involve attaching other chemical moieties to build the final, complex drug molecule. nih.gov This highlights the compound's role not as a direct component of the final drug, but as an essential early-stage intermediate that allows for the construction of the desired molecular architecture.
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. sigmaaldrich.com this compound is a valuable building block for synthesizing nitrogen-containing heterocycles. researchgate.net
The key to this application is its conversion to 6-methoxyanthranilic acid. scispace.com The resulting molecule, possessing both an amine and a carboxylic acid group on adjacent positions of the benzene (B151609) ring, is primed for cyclization reactions. This bifunctional arrangement allows for the construction of fused ring systems. For example, anthranilic acids are classic precursors for generating benzynes, which are highly reactive intermediates used in Diels-Alder reactions to create complex, linearly annellated ring systems. scite.ai This reactivity makes intermediates derived from this compound useful for synthesizing a variety of complex heterocyclic structures, such as isoindolinones and isoquinolinones. researchgate.net
Synthesis of Nitrogen-Containing Heterocycles
Currently, there is a notable absence of specific, documented examples in publicly accessible scientific literature detailing the direct use of this compound in the synthesis of nitrogen-containing heterocycles. Heterocyclic compounds containing nitrogen are a cornerstone of medicinal chemistry and materials science. nveo.org The structure of this compound, featuring a nitro group, suggests its potential as a precursor for forming nitrogen-containing rings. The reduction of the nitro group to an amine is a common strategy for introducing a nucleophilic nitrogen atom, which can then participate in cyclization reactions to form heterocyles like quinolines, indoles, or benzimidazoles. However, without direct research findings, its role in this area remains speculative.
Ring Annulation Reactions
Ring annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. There is, however, a lack of specific research detailing the application of this compound in such transformations. The electron-withdrawing nature of the nitro and ester groups, combined with the electron-donating methoxy (B1213986) group, could potentially influence the reactivity of the benzene ring in annulation processes. Nevertheless, without concrete examples from research literature, any discussion of its role in this context would be conjectural.
Role in Materials Science and Polymer Chemistry
At present, there are no available research findings or patents that indicate the use of this compound in the fields of materials science or polymer chemistry. The presence of functional groups that could potentially be modified for polymerization or for the creation of functional materials exists, but its practical application in these areas has not been reported.
Catalyst or Ligand Precursor
There is no information available in scientific literature or patent databases to suggest that this compound is used as a precursor for catalysts or ligands. While aromatic compounds can sometimes be functionalized to create ligands for metal catalysts, there is no evidence to support this application for this specific molecule.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted nitroaromatics is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions and generate significant waste. Future research into the synthesis of Methyl 2-methoxy-6-nitrobenzoate will likely prioritize the development of more efficient, economical, and environmentally benign methodologies.
Current synthetic routes to related compounds often involve multi-step processes, including the nitration of a precursor ester. orgsyn.orgmdpi.com For instance, the nitration of methyl benzoate (B1203000) isomers typically employs a mixture of concentrated nitric and sulfuric acids, which necessitates careful temperature control to manage selectivity and yield. orgsyn.org A promising avenue for future work is the adoption of milder and more selective nitrating agents. The use of acetic anhydride (B1165640) as a catalyst instead of sulfuric acid has been shown to improve reaction selectivity and cleanliness in the synthesis of related nitrobenzoates, reducing the production of acidic wastewater. google.com
Furthermore, the principles of green chemistry could be more deeply integrated into the synthesis plan. This includes exploring solid acid catalysts, such as zeolites, which have been successfully used in the methylation of carboxylic acids with dimethyl carbonate, offering a recyclable and eco-friendly alternative. chemicalbook.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also significantly enhance efficiency by minimizing purification steps and solvent usage. Research could focus on combining the nitration and esterification steps or developing a direct route from a more fundamental starting material.
Table 1: Comparison of Nitration Methods for Benzoate Derivatives
| Method | Reagents | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Traditional | Conc. HNO₃, Conc. H₂SO₄ | Well-established, satisfactory yields | Harsh conditions, significant acid waste, potential for side products | orgsyn.org |
| Alternative Catalyst | HNO₃, Acetic Anhydride | Improved selectivity, reduced acid waste, cleaner reaction | Requires removal of acetic anhydride and acetic acid | google.com |
Exploration of Undiscovered Reactivity Profiles
The specific arrangement of substituents in this compound suggests a complex and potentially novel reactivity profile that is yet to be fully explored. The steric hindrance and electronic effects created by the ortho-methoxy and ortho-nitro groups relative to the ester are of significant interest.
A key area for future investigation is the selective transformation of the functional groups. The reduction of the nitro group to an amine would yield Methyl 2-amino-6-methoxybenzoate, a valuable building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comgoogle.com Research could focus on chemoselective reduction methods that leave the ester and methoxy (B1213986) groups intact.
Conversely, the reactivity of the aromatic ring itself warrants investigation. The electron-deficient nature of the ring, due to the nitro group, could facilitate nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the introduction of new functionalities. Additionally, the compound could serve as a precursor in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures. The anhydride of a related compound, 2-Methyl-6-nitrobenzoic anhydride, is known as a versatile reagent for lactonization in natural product synthesis, suggesting that derivatives of this compound could also be developed into useful synthetic tools. sigmaaldrich.com
Integration with Automated Synthesis and Machine Learning for Reaction Prediction
The convergence of synthetic chemistry with automation and artificial intelligence presents a significant opportunity to accelerate the exploration of this compound. Automated synthesis platforms can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly optimize synthetic steps or discover new transformations.
Machine learning (ML) algorithms can be trained on existing chemical reaction data to predict the outcomes of unknown reactions. For this compound, an ML model could predict the feasibility, yield, and selectivity of various transformations. nih.gov For example, by analyzing databases of similar substituted nitroaromatics, an algorithm could suggest the optimal conditions for its reduction, substitution, or participation in coupling reactions. This predictive power minimizes the need for extensive empirical experimentation, saving time and resources. The synergy between ML-based prediction and automated execution can create a closed-loop system for the rapid discovery and optimization of reactions involving this compound.
Advanced Applications in Interdisciplinary Fields
The structural motifs present in this compound are found in molecules with significant biological and material properties. This suggests that the compound itself, or its derivatives, could find applications in diverse interdisciplinary fields.
Medicinal Chemistry: Nitroaromatic compounds are precursors to many pharmaceuticals. The synthesis of the anticancer drug Gefitinib, for example, involves the nitration of a substituted methoxybenzoate. mdpi.com The core of this compound could be elaborated to design novel therapeutic agents. Its derivatives could be screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Agrochemicals: Key intermediates for fungicides, such as Metrafenone, are structurally related to this compound. google.compatsnap.com Future research could explore the potential of this compound as a scaffold for developing new, more effective, and environmentally safer pesticides.
Materials Science: Nitro-substituted aromatic compounds can exhibit interesting optical and electronic properties. They are often used in the synthesis of dyes, nonlinear optical materials, and energetic materials. The specific substitution pattern of this compound could lead to derivatives with unique properties, making them candidates for advanced materials such as organic light-emitting diodes (OLEDs) or sensors.
Computational Design of New Derivatives with Tuned Properties
Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized in the lab. Methods like Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound and its potential derivatives. researchgate.net
Future research can extensively use these computational approaches for the in silico design of new molecules with tailored, or "tuned," properties. By systematically modifying the substituents on the aromatic ring, researchers can predict how these changes will affect key parameters.
Table 2: Potential Applications of Computationally Designed Derivatives
| Target Property | Computational Approach | Potential Application | Reference for Concept |
|---|---|---|---|
| Binding Affinity | Molecular Docking, 3D-QSAR | Design of specific enzyme inhibitors for medicinal chemistry | nih.gov |
| Electronic Properties (HOMO/LUMO) | DFT, G3(MP2)//B3LYP | Tuning of band gaps for organic electronic materials | researchgate.net |
| Reactivity Indices | Fukui Functions, NBO Analysis | Predicting sites for electrophilic/nucleophilic attack to guide synthesis | researchgate.net |
| Spectroscopic Properties | TD-DFT | Designing new dyes and fluorescent probes with specific absorption/emission wavelengths | N/A |
For example, if the goal is to develop a new drug candidate, computational models can predict the binding affinity of various derivatives to a specific protein target. nih.gov If the aim is a new material for electronics, these models can calculate the molecule's HOMO-LUMO gap, which is crucial for its conductive and optical properties. researchgate.net This computational pre-screening allows chemists to focus their synthetic efforts on the most promising candidates, dramatically accelerating the discovery and development of new functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-methoxy-6-nitrobenzoate, and how can reaction conditions be optimized for reproducibility?
- Methodology : A common synthetic approach involves nitration and esterification of precursor benzoic acid derivatives. For example, nitration of methyl 2-methoxybenzoate under controlled conditions (e.g., nitric acid/sulfuric acid mixture at 0–5°C) can yield the desired product. Reflux conditions with methanesulfonic acid may improve reaction efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC or NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use and NMR to confirm substitution patterns. Key signals include aromatic protons at δ 7.5–8.5 ppm (meta to nitro group) and methoxy groups at δ 3.8–4.0 ppm .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 211.17 for [M]) and fragmentation patterns.
- Elemental Analysis : Confirm %C, %H, and %N align with theoretical values (C: 51.19%, H: 4.30%, N: 6.63%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy (based on analogs like methyl nitrobenzoates) .
- Ventilation : Use fume hoods for synthesis and purification steps. Monitor airborne concentrations with real-time sensors.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO) before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond angles and torsional strain. Key parameters:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Address disorder in methoxy or nitro groups using PART instructions in SHELXL. Validate with R-factor convergence (<0.05) .
- Comparison : Contrast with analogs (e.g., methyl 4-methoxy-2-nitrobenzoate) to assess steric effects of substituent positioning .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodology :
- Electrophilic Substitution : Nitro groups direct incoming electrophiles to the para position relative to themselves. Use DFT calculations (e.g., Gaussian09) to predict reactivity.
- Protection/Deprotection : Temporarily reduce the nitro group to NH (via catalytic hydrogenation) to alter directing effects, then re-oxidize post-functionalization .
- Experimental Validation : Monitor reaction outcomes using LC-MS and compare with computational predictions .
Q. How does this compound behave under environmental degradation studies, and what analytical methods are suitable for tracking its breakdown?
- Methodology :
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. Sample at intervals and analyze via HPLC-UV (λ = 280 nm) to detect nitro group reduction products (e.g., amino derivatives).
- Biodegradation : Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.). Track metabolites via GC-MS with electron-capture detection for nitro intermediates .
- Data Interpretation : Compare half-lives (t) across conditions to model environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
